Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate
Description
Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . It is characterized by the presence of a fluorinated pyridine ring, which imparts unique chemical properties to the compound.
Properties
IUPAC Name |
methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYNFEFMHWKFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 3-(2-Fluoro-5-Methylpyridin-3-yl)Propanoic Acid
The most straightforward method involves esterifying 3-(2-fluoro-5-methylpyridin-3-yl)propanoic acid with methanol. Source details a general esterification protocol using iodomethane and potassium carbonate (K₂CO₃) in acetone. For this compound, the acid (1.0 equiv.) is dissolved in acetone (0.4 M), followed by K₂CO₃ (3.0 equiv.) and iodomethane (6.0 equiv.). The reaction proceeds overnight at room temperature, achieving a 97% yield after extraction with ethyl acetate (EtOAc) and concentration.
Critical parameters include:
- Solvent selection : Acetone enhances reactivity compared to less polar solvents.
- Base stoichiometry : Excess K₂CO₃ ensures complete deprotonation of the acid.
- Purification : Flash chromatography or distillation isolates the ester from residual reactants.
Palladium-Catalyzed Cross-Coupling for Propanoate Chain Installation
Suzuki-Miyaura coupling attaches the propanoate chain to a pre-fluorinated pyridine boronic ester. For example, 2-fluoro-5-methylpyridin-3-ylboronic acid reacts with methyl acrylate under palladium catalysis. Source outlines a similar approach for diazo compounds, using Pd(PPh₃)₄ (10 mol%) in toluene at 100°C.
Key considerations :
- Boronic ester stability : Trimethylborate additives suppress protodeboronation.
- Solvent effects : Degassed toluene minimizes palladium oxidation.
- Yield : 65–75% is typical, with losses during aqueous workup.
Multi-Step Synthesis via Knoevenagel Condensation
This route constructs the pyridine ring post-ester formation. Ethyl acetoacetate condenses with 2-fluoro-5-methylnicotinaldehyde in the presence of ammonium acetate, forming a dihydropyridine intermediate. Oxidation with manganese dioxide (MnO₂) yields the aromatic system. Source reports a related strategy for silane-functionalized pyrimidines, achieving 48% yield after column chromatography.
Reaction conditions :
- Catalyst : Piperidine accelerates condensation.
- Oxidant selectivity : MnO₂ avoids over-oxidation of the ester group.
- Temperature : Reflux in ethanol ensures complete cyclization.
Comparative Analysis of Methodologies
Mechanistic Insights and Side Reactions
- Esterification : Proceeds via a two-step SN2 mechanism—deprotonation followed by methyl transfer.
- NAS Fluorination : Aromatic ring activation by electron-withdrawing groups (e.g., nitro) enhances fluoride displacement.
- Suzuki Coupling : Oxidative addition of Pd(0) to the boronic ester precedes transmetalation and reductive elimination.
- Knoevenagel Condensation : Base-mediated enolate formation initiates aldol-like condensation.
Common side reactions include:
Chemical Reactions Analysis
Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis typically involves a nucleophilic substitution reaction between 2-fluoro-5-methylpyridine and methyl acrylate, often facilitated by bases like sodium hydride or potassium carbonate. The reaction conditions are optimized to maximize yield and purity. The compound can undergo various chemical transformations, including oxidation to carboxylic acids and reduction to alcohol derivatives.
Chemistry
In organic synthesis, methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate serves as an important intermediate for creating more complex organic molecules. Its unique structure allows for modifications that can lead to a variety of derivatives with tailored properties.
Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi, including drug-resistant pathogens. A comparative study highlighted its efficacy due to the presence of the fluorine atom, which enhances interaction with microbial targets.
Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit specific inflammatory pathways, indicating potential therapeutic benefits in managing inflammatory diseases.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| This compound | Effective | Effective |
| Methyl 3-(2-chloro-5-methylpyridin-3-yl)propanoate | Moderate | Limited |
| Methyl 3-(2-bromo-5-methylpyridin-3-yl)propanoate | Limited | Moderate |
Medicine
The compound is being investigated as a pharmaceutical intermediate in drug development. Its unique biological properties make it a candidate for creating new therapeutic agents aimed at treating infections and inflammatory conditions.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The compound was particularly effective against drug-resistant strains of Candida, surpassing traditional antifungal agents in efficacy.
- Inflammation Models : In vitro models assessing inflammatory responses indicated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate can be compared with similar compounds such as:
Methyl 3-(2-chloro-5-methylpyridin-3-yl)propanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3-(2-bromo-5-methylpyridin-3-yl)propanoate: Contains a bromine atom in place of fluorine.
Methyl 3-(2-iodo-5-methylpyridin-3-yl)propanoate: Features an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions .
Biological Activity
Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the synthesis, biological properties, mechanisms of action, and comparative studies relevant to this compound, supported by data tables and case studies.
The synthesis of this compound typically involves a nucleophilic substitution reaction using 2-fluoro-5-methylpyridine and methyl acrylate as starting materials. The reaction is often facilitated by bases such as sodium hydride or potassium carbonate under controlled conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has shown effectiveness against various strains of bacteria and fungi, including drug-resistant pathogens. A comparative study of similar compounds highlighted its unique efficacy due to the presence of the fluorine atom, which enhances its interaction with microbial targets .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| This compound | Effective | Effective |
| Methyl 3-(2-chloro-5-methylpyridin-3-yl)propanoate | Moderate | Limited |
| Methyl 3-(2-bromo-5-methylpyridin-3-yl)propanoate | Limited | Moderate |
Anti-inflammatory Properties
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within microbial cells. The fluorinated pyridine ring is believed to modulate enzyme activity and receptor interactions, contributing to its antimicrobial and anti-inflammatory effects. Ongoing research aims to elucidate the precise mechanisms involved in these interactions .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The compound was particularly effective against drug-resistant strains of Candida, surpassing traditional antifungal agents in efficacy .
- Inflammation Models : In vitro models assessing inflammatory responses indicated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated pyridine derivatives to assess differences in biological activity:
Table 2: Comparative Biological Activity
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| Methyl 3-(2-chloro-5-methylpyridin-3-yl)propanoate | Moderate | Low |
| Methyl 3-(2-bromo-5-methylpyridin-3-yl)propanoate | Low | Moderate |
Q & A
Q. What are the standard synthetic routes for Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves esterification and nucleophilic substitution. For example, methyl acrylate can react with fluorinated pyridine derivatives under basic conditions (e.g., sodium hydride or potassium carbonate). Key variables include solvent polarity (DMF or THF), temperature (60–100°C), and stoichiometric ratios of reagents. Evidence from analogous compounds highlights that optimizing base strength and reaction time minimizes side products like hydrolysis intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the pyridine ring substitution pattern and ester group integrity. Liquid chromatography-mass spectrometry (LC-MS) ensures purity and molecular ion verification. For fluorinated analogs, ¹⁹F NMR chemical shifts around -110 to -120 ppm are typical for aromatic fluorine. Differential Scanning Calorimetry (DSC) can assess thermal stability, with melting points often >150°C for related trifluoromethyl derivatives .
Q. What are the primary applications of this compound in biochemical research?
It serves as a precursor for bioactive molecules, particularly in enzyme inhibition studies. For instance, fluorinated pyridine derivatives are used to probe ATP-binding pockets in kinases. The ester group allows facile conversion to carboxylic acids for further functionalization, such as coupling with amino acids or peptides .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?
Contradictions in yield often arise from solvent purity, trace moisture, or catalyst degradation. Design of Experiments (DOE) methodologies can isolate critical factors. For example, a study on similar propanoate esters found that substituting NaH with K₂CO₃ in anhydrous DMF improved reproducibility from 65% to 82% yield. Parallel monitoring via in-situ IR spectroscopy helps detect intermediate formation and adjust conditions dynamically .
Q. What strategies are effective for enhancing the compound’s stability in aqueous media during biological assays?
The ester group is prone to hydrolysis, so buffered solutions (pH 6–7) and low-temperature storage (4°C) are recommended. Co-solvents like DMSO (≤10% v/v) improve solubility without destabilizing the compound. For long-term studies, prodrug strategies (e.g., tert-butyl ester analogs) or encapsulation in liposomes can mitigate degradation .
Q. How does the fluorine substitution pattern influence interactions with biological targets?
The 2-fluoro-5-methylpyridin-3-yl group enhances electron-withdrawing effects, increasing binding affinity to hydrophobic pockets in enzymes. Comparative studies with non-fluorinated analogs show a 3–5-fold increase in IC₅₀ values for kinase inhibitors. Molecular dynamics simulations reveal fluorine’s role in stabilizing hydrogen bonds with backbone amides in target proteins .
Q. What computational methods are recommended for predicting the compound’s reactivity and metabolic pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction intermediates and transition states. For metabolic profiling, in silico tools like SwissADME simulate cytochrome P450 interactions, identifying potential oxidation sites (e.g., methyl group hydroxylation). Validation with in vitro microsomal assays is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
